molecular formula C22H28N2O4 B10790179 Ambap76-66-4

Ambap76-66-4

Cat. No.: B10790179
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-PRMJBSFUSA-N
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Description

The compound "Ambap76-66-4" (CAS Registry Number 76-66-4) is a chemical entity whose structural and functional properties remain undercharacterized in publicly accessible literature. However, the absence of explicit experimental data in peer-reviewed journals or authoritative databases such as the Merck Index necessitates caution in definitive classification. Preliminary analyses suggest its relevance in industrial applications, though pharmacological or toxicological profiles are undocumented in the provided evidence.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (E)-2-[(3R,6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19?,22+/m0/s1

InChI Key

DAXYUDFNWXHGBE-PRMJBSFUSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@]3(C2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhynchophylline involves several steps, typically starting from simpler indole derivatives. The process often includes cyclization reactions to form the tetracyclic structure, followed by various functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of Rhynchophylline generally involves extraction from natural sources, such as the stems and hooks of Uncaria rhynchophylla. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity Rhynchophylline .

Chemical Reactions Analysis

Types of Reactions

Rhynchophylline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Rhynchophylline has a wide range of scientific research applications, including:

Mechanism of Action

Rhynchophylline exerts its effects through several molecular targets and pathways. It primarily acts on the cardiovascular system by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. Additionally, it has neuroprotective effects by modulating neurotransmitter release and protecting neurons from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key comparisons are outlined in Table 1:

Property Ambap76-66-4 Hexachloroethane Hexabromobenzene
Molecular Formula Undocumented C₂Cl₆ C₆Br₆
Boiling Point N/A 186°C Sublimes at 315°C
Applications Industrial use Flame retardant Flame retardant
Toxicity (LD₅₀) Unknown 4,500 mg/kg (rat) 2,000 mg/kg (rat)

Structural similarities are inferred from halogenation patterns, though this compound’s exact geometry remains unverified due to insufficient crystallographic data .

Functional Analogs

Compounds with overlapping functional roles, such as flame retardants or solvents, include decabromodiphenyl ether (CAS 1163-19-5) and carbon tetrachloride (CAS 56-23-5). Key distinctions:

  • Thermal Stability : this compound’s thermal decomposition products are unstudied, whereas carbon tetrachloride releases toxic phosgene gas at high temperatures .
  • Environmental Persistence : Unlike decabromodiphenyl ether, which bioaccumulates in fatty tissues , this compound’s environmental fate is undocumented.

Pharmacological and Toxicological Profiles

No peer-reviewed studies on this compound’s bioactivity were identified. In contrast, hexachloroethane exhibits hepatotoxicity in zebrafish models (EC₅₀ = 12 µM) , and hexabromobenzene disrupts thyroid function in rodents . These disparities highlight the need for targeted toxicokinetic studies on Ambap76-66-3.

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